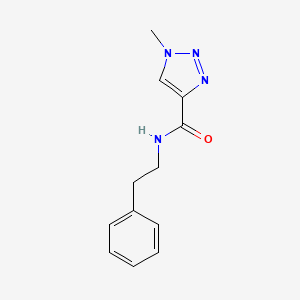

![molecular formula C9H5F6IO2 B2359844 1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene CAS No. 1820736-26-2](/img/structure/B2359844.png)

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene” is a chemical compound with the CAS Number: 1820736-26-2 . It has a molecular weight of 386.03 . The compound is typically stored at ambient temperature and is in liquid form .

Synthesis Analysis

The synthesis of this compound is a significant challenge due to the instability of the trifluoromethoxide anion . A practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions has been reported . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

The compound has been used in the nucleophilic trifluoromethoxylation of alkyl halides . This reaction demonstrates broad scope and good functional group compatibility, and it can be applied to the late-stage trifluoromethoxylation of alkyl halides in complex small molecules .Physical And Chemical Properties Analysis

The compound is a liquid at room temperature . It has a flash point of 53.4/0.15mm . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学的研究の応用

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of trifluoromethylated aromatic compounds . Its iodo and trifluoromethoxy groups are pivotal for nucleophilic substitution reactions and Pd-catalyzed cross-coupling reactions , such as the Suzuki and Sonogashira couplings .

Material Science

In material science, this chemical serves as a precursor for designing fluorinated polymers . These polymers exhibit enhanced thermal stability and chemical resistance , making them suitable for high-performance applications .

Medicinal Chemistry

The trifluoromethoxy group is of particular interest in medicinal chemistry due to its lipophilicity and metabolic stability . This compound can be used to synthesize bioactive molecules that may have improved pharmacokinetic properties .

Agricultural Chemistry

“1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene” can be utilized to create pesticides and herbicides . The introduction of fluorine atoms can lead to compounds with enhanced activity and selectivity against various pests and weeds .

Analytical Chemistry

In analytical chemistry, it can be used as a standard or reference compound in various spectroscopic and chromatographic methods, aiding in the identification and quantification of similar compounds .

Environmental Science

This compound’s derivatives could be explored for their potential use in environmental remediation . For instance, they might be effective in breaking down pollutants or in sensors that detect environmental toxins .

Chemical Education

Due to its interesting chemical properties, this compound can be used in educational settings to demonstrate advanced synthetic techniques and fluorination reactions to chemistry students .

Nanotechnology

Lastly, in the field of nanotechnology, this compound could be involved in the synthesis of fluorinated graphene or other carbon-based materials, which are known for their unique electronic and mechanical properties .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

特性

IUPAC Name |

1-iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F6IO2/c10-7(18-9(13,14)15)8(11,12)17-6-3-1-5(16)2-4-6/h1-4,7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMWSJLZEAXXRQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC(C(OC(F)(F)F)F)(F)F)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F6IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Iodo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2359761.png)

![N-(2-ethyl-6-methylphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2359762.png)

![N-[(5-ethylsulfanyl-1,3,4-oxadiazol-2-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2359764.png)

![3-(3-Fluorophenyl)-6-(2-oxo-2-piperidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2359765.png)

![N-(3-methylphenyl)-2-[(8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio]acetamide](/img/structure/B2359766.png)

![N-(3-fluorophenyl)-2-(2-methyl-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2359769.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2359772.png)

![3-((2-oxo-2,6,7,8-tetrahydrocyclopenta[g]chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2359776.png)

![2-((4-methoxyphenyl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2359777.png)

![Ethyl 4-phenyl-2-[[2-(5-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]thiophene-3-carboxylate](/img/structure/B2359778.png)

![(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-bromopyridin-3-yl)methanone](/img/structure/B2359780.png)